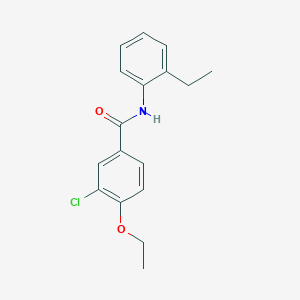![molecular formula C20H23NO2 B5871019 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)
4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a piperidine derivative that contains a furan ring and a benzyl group. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). This inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine can exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties, which make it a potential target for the treatment of pain and inflammation. Additionally, studies have shown that this compound can inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a potential target for drug development. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to develop drugs based on its activity.
Direcciones Futuras
There are several future directions for research on 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential as an anti-cancer agent and develop drugs based on its activity. Additionally, studies can be conducted to investigate the safety and toxicity of this compound in animals and humans.
Métodos De Síntesis
The synthesis of 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 4-benzylpiperidine with 3-(5-methyl-2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields a product that is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that this compound can modulate the activity of certain enzymes and receptors in the body, making it a potential target for drug development.
Propiedades
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16-7-8-19(23-16)9-10-20(22)21-13-11-18(12-14-21)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKGJJSNKWIMBH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


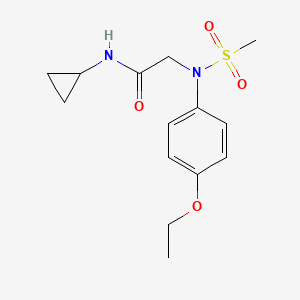
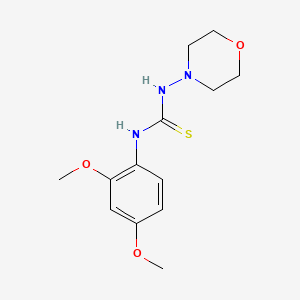
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
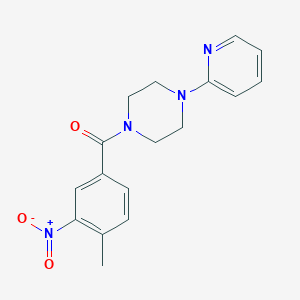
![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)

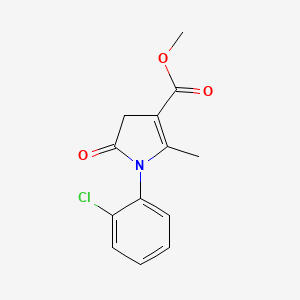
![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)

![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,3-propanediamine](/img/structure/B5871027.png)
